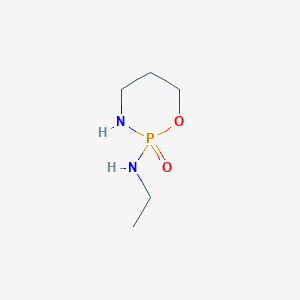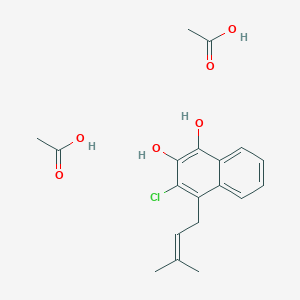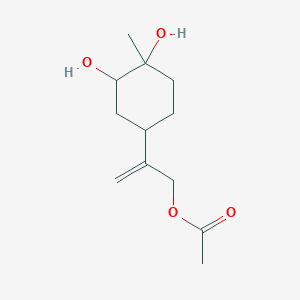![molecular formula C14H13NO3 B14396252 (6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid CAS No. 89650-65-7](/img/structure/B14396252.png)
(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds known as indoles. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by a fused ring structure that includes a pyridine ring and an indole moiety, making it a unique and interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis is a well-known method for constructing indole rings, which can then be further modified to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often using catalysts to increase yield and reduce reaction times. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
科学的研究の応用
(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of (6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6,7,8,9-Tetrahydropyrido[1,2-a]indole: Shares a similar core structure but lacks the acetic acid moiety.
Pyrido[4,3-d]pyrimidines: Another class of heterocyclic compounds with similar structural features but different functional groups.
Uniqueness
What sets (6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid apart is its unique combination of the indole ring with an acetic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89650-65-7 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC名 |
2-(6-oxo-8,9-dihydro-7H-pyrido[1,2-a]indol-10-yl)acetic acid |
InChI |
InChI=1S/C14H13NO3/c16-13-7-3-6-12-10(8-14(17)18)9-4-1-2-5-11(9)15(12)13/h1-2,4-5H,3,6-8H2,(H,17,18) |
InChIキー |
QMBJMHGDMSEVCP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3=CC=CC=C3N2C(=O)C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dimethyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14396170.png)
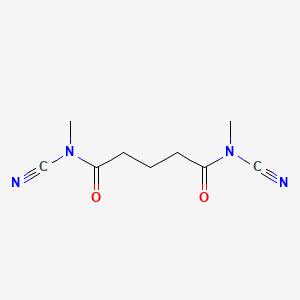
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
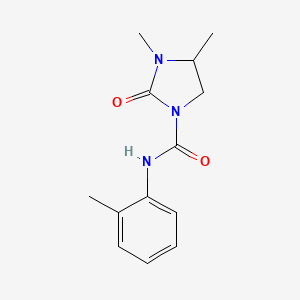

![5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14396207.png)
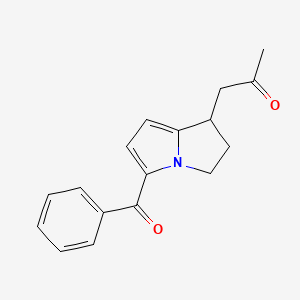
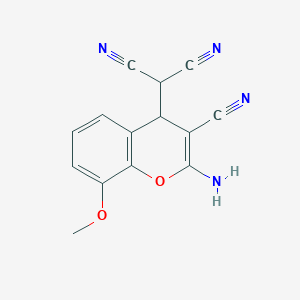


![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
